Cas no 2172435-40-2 (4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid)

4-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis and bioconjugation applications. The presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group ensures compatibility with solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild basic conditions. The furan-2-amido and cyclopentene carboxylic acid moieties provide unique structural features, enabling further functionalization or cycloaddition reactions. This compound is particularly valuable in medicinal chemistry and materials science, where precise control over molecular architecture is required. Its stability under standard handling conditions and well-defined reactivity profile make it a reliable intermediate for complex molecular assembly.
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid structure
2172435-40-2 structure
Product Name:4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid
CAS No:2172435-40-2
MF:C27H24N2O6
MW:472.489267349243
CID:5943213
PubChem ID:165534800
Update Time:2025-05-23

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid
    • 2172435-40-2
    • EN300-1509819
    • 4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopent-2-ene-1-carboxylic acid
    • Inchi: 1S/C27H24N2O6/c30-25(29-17-10-9-16(13-17)26(31)32)24-12-11-18(35-24)14-28-27(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,16-17,23H,13-15H2,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: USUZKUNOIPQPBF-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=CC=C(C(NC2C=CC(C(=O)O)C2)=O)O1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.16343649g/mol
  • Monoisotopic Mass: 472.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 809
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 118Ų

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid Pricemore >>

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4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid Related Literature

Additional information on 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2172435-40-2, known as 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which integrates a cyclopentene ring with a furan moiety and a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these functional groups renders the molecule versatile, making it a valuable tool in various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. The Fmoc group, in particular, has been extensively studied for its role as a protecting group in peptide synthesis, further underscoring the importance of this compound in medicinal chemistry.

The structural complexity of 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopent-2-ene-1-carboxylic acid allows for a wide range of interactions within biological systems. For instance, the cyclopentene ring contributes to the molecule's stability and rigidity, while the furan moiety introduces aromaticity and potential sites for hydrogen bonding. These properties make the compound an attractive candidate for studying molecular recognition and binding affinities in biological assays.

Emerging research has also highlighted the potential of this compound in nanotechnology applications. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it a promising material for biosensors and drug delivery systems. Furthermore, the integration of the Fmoc group into such structures has been shown to enhance biocompatibility and reduce immunogenicity, which are critical factors in medical device development.

In terms of therapeutic applications, this compound has shown promise in targeting specific protein-protein interactions (PPIs), a challenging area in drug discovery. The furan-based amide linkage has been demonstrated to selectively inhibit certain PPIs involved in oncogenesis, offering a novel strategy for cancer treatment. Additionally, ongoing studies are exploring its potential as a modulator of ion channels, which could lead to innovative treatments for neurological disorders.

The synthesis of 4-{5-({(9H-fluoren-9-y1)methoxycarbonyl}amino)methylfuran-2-amido}cyclopentenecarboxylic acid involves a multi-step process that requires meticulous control over reaction conditions. Key steps include the formation of the Fmoc derivative via nucleophilic acyl substitution and the subsequent coupling with the furan-containing intermediate. Recent optimizations have focused on reducing reaction times and minimizing by-products, thereby improving overall efficiency.

From an environmental standpoint, researchers are increasingly interested in the biodegradability and eco-friendly synthesis of such compounds. The use of renewable resources and green chemistry principles in synthesizing this molecule is an active area of investigation. For instance, efforts are being made to replace traditional solvents with biodegradable alternatives and to minimize waste generation during the synthesis process.

In conclusion, 4-{5-(Fmoc-amino)methylfuran-amido}cyclopentenecarboxylic acid represents a remarkable advancement in modern organic chemistry. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in diverse scientific domains. As research continues to uncover new functionalities and uses for this compound, its impact on both academic research and industrial innovation is expected to grow significantly.

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